1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a carbaldehyde group at position 2 and a 3-chloro-5-(trifluoromethyl)-pyridinyl moiety at position 1. Key properties include:
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLDMXRWLLZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150788 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-69-7 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321430-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
- Temperature : 0–5°C to minimize side reactions.
- Mechanism : The Vilsmeier reagent (POCl₃·DMF complex) electrophilically formylates the α-position of the pyrrole ring.
Procedure
- Dissolve 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrrole in anhydrous DMF.
- Add POCl₃ dropwise under nitrogen at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice-water and extract with dichloromethane.
- Purify via column chromatography (hexanes/ethyl acetate).
Yield and Purity
- Suzuki-Miyaura Cross-Coupling
This route constructs the pyrrole-pyridine backbone via palladium-catalyzed coupling.
Reaction Components
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Ligands : Triphenylphosphine or XPhos.
- Solvent : Tetrahydrofuran (THF) or dioxane.
Procedure
- Mix pyrrole-2-boronic acid with 2-bromo-3-chloro-5-(trifluoromethyl)pyridine.
- Add Pd catalyst and aqueous Na₂CO₃.
- Heat at 80°C for 24 hours under nitrogen.
- Extract with ethyl acetate and purify via recrystallization.
Performance Metrics
- Yield : 70–85%.
- Challenges : Requires strict anhydrous conditions to prevent boronic acid decomposition.
- One-Pot Synthesis Approaches
Recent patents describe streamlined methods to reduce intermediate isolation.
Reductive Cyclization
- Substrate : 2-(2-Fluorobenzoyl)malononitrile.
- Catalysts : 10% Pd/C and Raney nickel.
- Conditions : Sequential hydrogenation at 45–50°C (8 hours) and 15–25°C (15 hours).
- Yield : >85% with 99% purity.
Advantages
- Industrial-Scale Production
Continuous Flow Reactors
- Throughput : 5–10 kg/day.
Solvent Recovery : >90% via distillation.
Catalytic Chlorination
Precursor : 3-Trifluoromethylpyridine.
- Conditions : Vapor-phase chlorination at 300–450°C with Cl₂.
- Output : 92% purity after distillation.
- Comparative Analysis of Methods
Parameter
Vilsmeier-Haack
Suzuki Coupling
One-Pot
Yield (%)
65–78
70–85
85–90
Purity (%)
>95
>97
>99
Scalability
Moderate
High
High
Solvent Waste (L/kg)
120
90
50
- Optimization Strategies
Solvent Selection
- Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility.
- Tetrahydrofuran aqueous solutions enhance crystallization efficiency.
Temperature Control
Catalyst Screening
- Future Directions
Chemical Reactions Analysis
Pd-Catalyzed Coupling Reactions
The compound can participate in palladium-catalyzed cross-coupling reactions, a method widely used in organic synthesis for forming carbon-carbon bonds. These reactions are critical for expanding the molecule’s synthetic utility.
-
Mechanism : Cross-coupling typically involves a palladium catalyst, a coupling partner (e.g., aryl halides or boronic acids), and ligands to facilitate bond formation.
-
Conditions :
-
Applications : These reactions enable structural diversification, such as introducing aryl or heteroaryl groups, which is valuable in medicinal chemistry .
Example : Suzuki coupling with aryl boronic acids to form extended aromatic systems .
Substitution Reactions
The chloro group on the pyridine ring is susceptible to nucleophilic substitution under appropriate conditions.
-
Mechanism : The chloro atom acts as a leaving group, replaced by nucleophiles (e.g., amines, thiols) in a stepwise or concerted process.
-
Conditions :
-
Reagents : Nucleophiles (e.g., ammonia, alkoxides).
-
Solvents : Polar aprotic solvents (e.g., DMF, DMSO).
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Temperature : Elevated temperatures to activate the leaving group.
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Significance : Substitution allows functionalization of the pyridine ring, altering electronic properties and solubility.
Example : Replacement of chlorine with a hydroxyl group or amine derivative to modulate biological activity.
Reaction Comparison Table
| Reaction Type | Key Features | Conditions | Outcome |
|---|---|---|---|
| Pd-Catalyzed Coupling | Forms carbon-carbon bonds; enhances structural complexity. | Pd catalyst, coupling partners, ligands, THF | Extended aromatic systems or conjugated structures |
| Substitution | Replaces chloro group with nucleophiles; alters electronic properties. | Nucleophiles, polar aprotic solvents, heat | Functionalized derivatives (e.g., hydroxyl, amine) |
Research Implications
The compound’s reactivity underscores its potential in drug discovery, particularly for targeting biochemical pathways. Its ability to participate in cross-coupling and substitution reactions allows systematic optimization of pharmacokinetic properties (e.g., lipophilicity, solubility) .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity. Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation. For instance, 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid, derived from similar structural frameworks, has demonstrated kinase inhibition, suggesting that derivatives of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde may also possess similar properties .
Antimicrobial Activity
The compound's structural features may contribute to its antimicrobial properties. Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .
Agrochemical Applications
Pesticide Development
The unique chemical structure of this compound makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their efficacy in targeting pests while minimizing environmental impact .
Material Science
Polymer Synthesis
In material science, the compound can serve as a building block for synthesizing advanced polymers. The reactive aldehyde group allows for various polymerization techniques, including condensation reactions with amines or alcohols to form polyfunctional materials with tailored properties .
Case Studies and Research Findings
| Study/Research | Findings | Implications |
|---|---|---|
| Anticancer Activity Study | Demonstrated inhibition of specific kinases | Potential development of targeted cancer therapies |
| Antimicrobial Properties Research | Exhibited activity against various pathogens | Development of new antimicrobial agents |
| Agrochemical Application Study | Effective in preliminary tests as a pesticide | Future research into sustainable pest control methods |
| Polymer Synthesis Research | Successful incorporation into polymer matrices | Creation of advanced materials with unique properties |
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrole and Pyridinyl Moieties
Compound A : {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol
- Molecular Formula : C₁₁H₈ClF₃N₂O
- Molecular Weight : 276.65 g/mol
- CAS : 321430-86-8
- Key Difference : Replaces the carbaldehyde group with a hydroxymethyl (–CH₂OH) substituent.
- This compound may exhibit improved stability in aqueous environments .
Compound B : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide
- Molecular Formula : C₁₂H₁₄ClF₃N₄O
- Molecular Weight : 322.72 g/mol
- CAS : 321430-54-0
- Key Difference : Substitutes the pyrrole-carbaldehyde with a piperidine ring and carbohydrazide (–CONHNH₂) group.
- Impact : The carbohydrazide introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzyme active sites). This structural variation could shift applications toward pharmaceuticals or chelating agents .
Pyridine-Based Derivatives with Divergent Functional Groups
Compound C : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₂H₅ClF₆N₃O₂
- Molecular Weight : 360.63 g/mol
- CAS: Not explicitly listed (synonym-based identification)
- Key Difference : Replaces the pyrrole ring with a pyrazole and adds a carboxylic acid (–COOH) group.
- Such derivatives are often explored as herbicides or protease inhibitors due to their ionic character under physiological conditions .
Compound D : Methyl 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Haloxyfop-methyl)
- Molecular Formula: C₁₉H₁₇ClF₃NO₅
- Molecular Weight : 443.79 g/mol
- CAS: Not provided (identified via functional group)
- Key Difference: Contains a phenoxypropanoate ester linked to the pyridinyl group.
- Impact : The ester group and extended aromatic system improve lipid solubility, making it effective as a post-emergence herbicide. This contrasts with the aldehyde-containing target compound, which may prioritize reactivity over environmental persistence .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₁H₆ClF₃N₂O | 274.63 | Carbaldehyde | Agrochemical intermediates |
| Compound A (Hydroxymethyl) | C₁₁H₈ClF₃N₂O | 276.65 | Hydroxymethyl | Stable intermediates, solvents |
| Compound B (Carbohydrazide) | C₁₂H₁₄ClF₃N₄O | 322.72 | Carbohydrazide | Pharmaceuticals, chelators |
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₆ClF₃N₂O
- Molecular Weight : 274.63 g/mol
- CAS Number : 321430-69-7
- Physical State : Solid
- Melting Point : Data not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antibacterial, antifungal, and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit promising antimicrobial effects:
- Anti-Tuberculosis Activity : A study focusing on pyrrole derivatives demonstrated that specific modifications to the pyrrole structure can enhance activity against Mycobacterium tuberculosis. Compounds with similar structural motifs showed minimal inhibitory concentrations (MIC) as low as with low cytotoxicity (IC > 64 µg/mL) .
The precise mechanism of action for this compound remains under investigation. However, structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups significantly influences its biological efficacy. For instance:
- Targeting Mycolic Acid Biosynthesis : The compound's mechanism may involve inhibition of mycolic acid biosynthesis in M. tuberculosis, a critical pathway for bacterial survival .
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Properties :
- Cytotoxicity Evaluation :
Comparative Analysis Table
| Property | Value/Observation |
|---|---|
| Molecular Weight | 274.63 g/mol |
| CAS Number | 321430-69-7 |
| Anti-TB MIC | <0.016 µg/mL |
| Cytotoxicity IC | >64 µg/mL |
| Target | Mycolic acid biosynthesis in M. tuberculosis |
Q & A
Q. What are the established synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde?
The compound is typically synthesized via multi-step reactions, including the Vilsmeier-Haack formylation of pyrrole derivatives. This method involves reacting substituted pyrroles with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) to introduce the aldehyde group . Additional steps may include coupling reactions with halogenated pyridine precursors, requiring anhydrous solvents like tetrahydrofuran (THF) and catalysts such as palladium for cross-coupling .
Q. Which spectroscopic techniques are prioritized for structural characterization?
1H/13C NMR and mass spectrometry (MS) are critical for confirming the aldehyde group and substituent positions. For example, NMR in CDCl₃ resolves the aldehyde proton at ~9.8 ppm, while aromatic protons on the pyridine and pyrrole rings appear in the 7.0–8.5 ppm range . High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 315.03 for C₁₂H₇ClF₃N₂O) .
Q. What structural features influence its chemical reactivity?
The electron-withdrawing trifluoromethyl (CF₃) and chlorine groups on the pyridine ring enhance electrophilic substitution reactivity at the pyrrole’s α-position. The aldehyde group serves as a nucleophilic site for condensation reactions (e.g., forming hydrazones or Schiff bases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature control : Maintaining ≤5°C during formylation minimizes side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency between pyrrole and pyridine moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexanes isolates the product ≥95% purity .
Q. What strategies resolve conflicting spectral data in structural elucidation?
Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol forms) or residual solvents . Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals.
- Computational modeling (DFT calculations) to predict spectral patterns and compare with experimental data .
Q. How to design experiments evaluating its bioactivity (e.g., antifungal potential)?
- In vitro assays : Test against fungal pathogens (e.g., Fusarium spp.) using agar dilution methods to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition studies : Target fungal cytochrome P450 enzymes via fluorometric assays to assess binding affinity .
- Structure-activity relationship (SAR) : Modify the aldehyde group to hydrazone derivatives and compare bioactivity .
Q. What challenges arise in scaling up synthesis for research quantities?
Key challenges include:
- Purification bottlenecks : Large-scale column chromatography is impractical; switch to recrystallization (e.g., using ethanol/water mixtures) .
- Intermediate stability : Moisture-sensitive intermediates (e.g., chloropyridines) require inert atmospheres (N₂/Ar) .
- Byproduct formation : Optimize stoichiometry to reduce halogenated side products .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results across studies?
Discrepancies may stem from assay variability (e.g., fungal strain differences) or compound degradation . Mitigation steps:
- Standardize protocols : Use CLSI guidelines for antifungal testing .
- Stability testing : Monitor compound integrity in DMSO stocks via HPLC .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
